2-Hydrazinylaniline hydrochloride
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Overview
Description
2-Hydrazinylaniline hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of aniline, where the amino group is substituted with a hydrazine group. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
2-Hydrazinylaniline hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitroaniline with hydrazine hydrate, followed by reduction to form 2-hydrazinylaniline. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydrazinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include azo compounds, hydrazones, and substituted anilines.
Scientific Research Applications
2-Hydrazinylaniline hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinylaniline hydrochloride involves its ability to act as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
2-Hydrazinylaniline hydrochloride can be compared with other similar compounds such as:
2-Aminophenylhydrazine: Similar in structure but lacks the hydrochloride group.
Phenylhydrazine: Similar in structure but lacks the amino group on the benzene ring.
Hydrazinopyridines: Similar in structure but contains a pyridine ring instead of a benzene ring
Properties
CAS No. |
62595-81-7 |
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Molecular Formula |
C6H11Cl2N3 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
2-hydrazinylaniline;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h1-4,9H,7-8H2;2*1H |
InChI Key |
UKCJBTXHZRDRLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NN.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N)NN.Cl.Cl |
Origin of Product |
United States |
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